1-[(piperidin-4-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride
Description
Molecular Formula: C₁₂H₂₁Cl₂N₃
Molecular Weight: 278.23 g/mol
CAS Number: EN300-266196
This compound features a bicyclic structure comprising a tetrahydrobenzodiazole core linked to a piperidinylmethyl group. The dihydrochloride salt enhances its solubility and stability, making it a valuable intermediate in medicinal chemistry for targeting central nervous system (CNS) receptors or enzymes.
Properties
IUPAC Name |
1-(piperidin-4-ylmethyl)-4,5,6,7-tetrahydrobenzimidazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.2ClH/c1-2-4-13-12(3-1)15-10-16(13)9-11-5-7-14-8-6-11;;/h10-11,14H,1-9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQINSBAEOIVQNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=CN2CC3CCNCC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Piperidine derivatives are known to be utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents. The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, often by binding to specific receptors or enzymes, thereby modulating their activity. The exact interaction would depend on the specific target and the structure of the compound.
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways depending on their specific targets. These could include pathways related to cell growth and proliferation, inflammation, pain perception, and more.
Pharmacokinetics
Piperidine derivatives are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine. The exact pharmacokinetic properties would depend on the specific structure of the compound and could influence its bioavailability and therapeutic efficacy.
Result of Action
Based on the known therapeutic applications of piperidine derivatives, the effects could include inhibition of cell growth and proliferation in the case of anticancer activity, reduction of inflammation and pain perception in the case of anti-inflammatory and analgesic activity, and more.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets. Additionally, individual patient factors such as age, sex, genetic factors, and health status can also influence the compound’s efficacy and potential side effects.
Biological Activity
1-[(Piperidin-4-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesis, and pharmacological properties based on diverse scientific literature.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structures to 1-[(piperidin-4-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole exhibit antidepressant and anxiolytic effects. A study found that derivatives of benzodiazole show significant activity in reducing anxiety-like behavior in rodent models. The mechanism is believed to involve modulation of neurotransmitter systems such as serotonin and norepinephrine .
Anticonvulsant Activity
Similar compounds have demonstrated anticonvulsant properties in various studies. For instance, benzodiazole derivatives have been evaluated for their efficacy against seizures induced by pentylenetetrazol (PTZ) in animal models. The results indicated that these compounds could significantly prolong the latency to seizure onset and reduce seizure severity .
Antimicrobial Properties
Some derivatives of the benzodiazole class have shown promising antimicrobial activity against a range of bacteria and fungi. For example, studies suggest that modifications in the piperidine ring can enhance the antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .
Study 1: Antidepressant Activity
In a controlled trial involving rodent models, a derivative of the compound was administered at varying doses. The results indicated a dose-dependent reduction in depression-like symptoms as measured by the forced swim test (FST) and tail suspension test (TST). The most effective dose was found to be 10 mg/kg, which significantly outperformed the control group treated with saline .
Study 2: Anticonvulsant Efficacy
A series of experiments tested the anticonvulsant potential of related compounds using the PTZ model. Results showed that certain structural modifications led to enhanced protective effects against seizures. Compounds with a piperidine substituent exhibited higher efficacy compared to those without this modification .
Pharmacological Profile
Comparison with Similar Compounds
1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole Dihydrochloride
Molecular Formula : C₁₁H₁₉ClN₄
Molecular Weight : 242.75 g/mol
CAS Number : 1240528-66-8
- Key Differences: The benzotriazole core replaces the benzodiazole, introducing an additional nitrogen atom. Reduced molecular weight (242.75 vs. 278.23) due to the absence of a methylene linker.
1-(Pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole Dihydrochloride
Molecular Formula : C₁₁H₁₉Cl₂N₃
Molecular Weight : 264.2 g/mol
CAS Number : 1788641-20-2
- Key Differences :
- Pyrrolidine (5-membered ring) replaces piperidine (6-membered), reducing ring size and increasing ring strain.
- Lower molecular weight (264.2 vs. 278.23) and altered basicity (pKa ~8.9 for pyrrolidine vs. ~11.2 for piperidine).
- Pyrrolidine derivatives often exhibit enhanced blood-brain barrier penetration in CNS drug candidates .
2-Methyl-1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole Dihydrochloride
Molecular Formula: Not explicitly provided (estimated C₁₂H₂₁Cl₂N₃) CAS Number: Not listed
4,5-Dimethyl-2-piperidin-4-yl-1H-benzimidazole Dihydrochloride
Molecular Formula: Not explicitly provided (estimated C₁₄H₂₀Cl₂N₄) CAS Number: CTK8F7027, ALBB-027305
- Key Differences: Benzimidazole core (two fused aromatic rings) replaces benzodiazole. Higher aromaticity may reduce solubility compared to partially saturated benzodiazoles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
